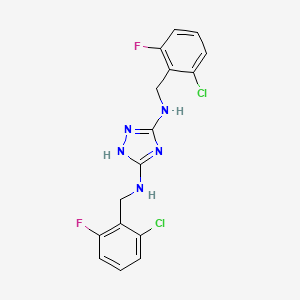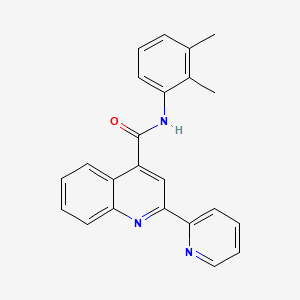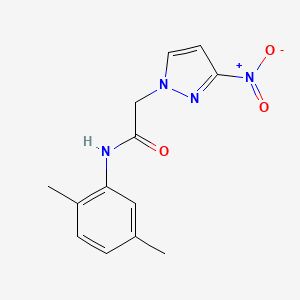
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine
Übersicht
Beschreibung
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3 is a triazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine exerts its biological effects by inhibiting the activity of certain enzymes, including chitin synthase and dihydrofolate reductase. Chitin synthase is an enzyme involved in the synthesis of chitin, a component of fungal cell walls. Inhibition of chitin synthase leads to the disruption of fungal cell wall synthesis and ultimately cell death. Dihydrofolate reductase is an enzyme involved in the synthesis of DNA and RNA. Inhibition of dihydrofolate reductase leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine inhibits the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the proliferation of cancer cells in vitro. In vivo studies have demonstrated that N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine can reduce the severity of fungal infections in mice. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its broad-spectrum antifungal and antibacterial activity, low toxicity, and potential use as a cancer drug. However, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine research, including the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for various diseases, and the exploration of its use in material science. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine derivatives could be synthesized and tested for their biological activity to identify compounds with improved efficacy and reduced toxicity. The use of N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine in combination with other drugs could be explored to enhance its therapeutic potential. Furthermore, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine could be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has been synthesized using different methods and has been studied for its potential use as an antifungal, antibacterial, and anticancer agent. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine exerts its biological effects by inhibiting the activity of certain enzymes, including chitin synthase and dihydrofolate reductase. N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and potential use as a cancer drug. However, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has some limitations, including its limited solubility in water and potential interaction with other compounds. There are several future directions for N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine research, including the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for various diseases, and the exploration of its use in material science.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use as a cancer drug due to its ability to inhibit cell proliferation. In agriculture, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has been tested for its ability to control plant diseases caused by fungi and bacteria. In material science, N,N'-bis(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole-3,5-diamine has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
3-N,5-N-bis[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F2N5/c17-11-3-1-5-13(19)9(11)7-21-15-23-16(25-24-15)22-8-10-12(18)4-2-6-14(10)20/h1-6H,7-8H2,(H3,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQATMMFFOICNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NC(=NN2)NCC3=C(C=CC=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3605349.png)

![N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3605360.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605363.png)
![4-tert-butyl-N-[4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3605365.png)
![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605371.png)
![N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3605374.png)
![8-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3605382.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3605389.png)
![7-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605396.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3605416.png)
![N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3605425.png)